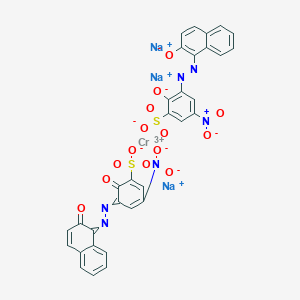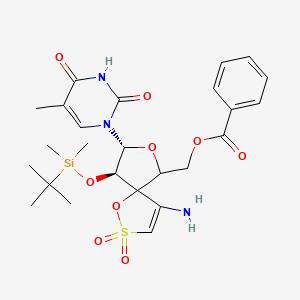
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, and a chloroethylamino group, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the ester group into an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced species.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter their function. This property is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and trigger cell death pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate: shares structural similarities with other benzodioxole derivatives, such as safrole and piperonyl butoxide.
Safrole: A naturally occurring compound found in sassafras oil, used as a precursor in the synthesis of various chemicals.
Piperonyl Butoxide: A synthetic compound used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
What sets this compound apart from these similar compounds is its chloroethylamino group, which imparts unique reactivity and potential biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
91494-79-0 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
2-(2-chloroethylamino)ethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14ClNO4/c13-3-4-14-5-6-16-12(15)9-1-2-10-11(7-9)18-8-17-10/h1-2,7,14H,3-6,8H2 |
Clave InChI |
AOMFSLRLSXKOEL-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)OCCNCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)




